molecular formula C15H12 B078826 (1-Phenyl-1,2-propadienyl)benzene CAS No. 14251-57-1

(1-Phenyl-1,2-propadienyl)benzene

Cat. No.: B078826
CAS No.: 14251-57-1
M. Wt: 192.25 g/mol
InChI Key: OPKQXJQFEPNJTP-UHFFFAOYSA-N
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Description

(1-Phenyl-1,2-propadienyl)benzene is a sophisticated organic compound belonging to the class of 1,1-diarylallenes, characterized by its distinct linear allene core (C=C=C) flanked by two phenyl substituents. This specific structural motif confers unique electronic and steric properties, making it a valuable building block in fundamental and applied chemical research. Its primary research value lies in its role as a key intermediate in the synthesis of complex polycyclic aromatic hydrocarbons (PAHs) and novel organic materials. The central allene functionality is highly reactive, participating in diverse cycloaddition reactions, including [2+2] and [4+2] cyclizations, to construct intricate carbon skeletons found in potential organic semiconductors and non-linear optical materials. Furthermore, this compound serves as a model substrate in mechanistic studies of allene chemistry, allowing researchers to investigate reaction pathways, regioselectivity, and the development of new catalytic methods for allene functionalization. Its extended π-system is of significant interest for exploring intramolecular charge transfer and aggregation behavior in the solid state, providing insights for the design of next-generation organic electronic devices. This compound is intended for use by qualified researchers in controlled laboratory settings.

Properties

InChI

InChI=1S/C15H12/c1-2-15(13-9-5-3-6-10-13)14-11-7-4-8-12-14/h3-12H,1H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OPKQXJQFEPNJTP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=C=C(C1=CC=CC=C1)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90345598
Record name (1-Phenyl-1,2-propadienyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90345598
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

192.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

14251-57-1
Record name (1-Phenyl-1,2-propadienyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90345598
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Advanced Synthetic Methodologies for 1 Phenyl 1,2 Propadienyl Benzene and Its Derivatives

Enantioselective Synthesis Strategies

The construction of the chiral axis in 1,3-disubstituted allenes with high enantiopurity is a formidable challenge in organic synthesis. Researchers have developed several elegant strategies to address this, primarily involving catalytic asymmetric methods and the stereoselective transformation of readily available chiral precursors.

Catalytic Asymmetric Methods for Chiral Allene (B1206475) Construction

Catalytic asymmetric synthesis represents one of the most efficient and atom-economical approaches to obtaining enantiomerically enriched chiral allenes. These methods often employ a chiral catalyst to control the stereochemical outcome of the reaction, transforming achiral or racemic starting materials into a single enantiomer of the desired allene.

One notable approach involves the copper-catalyzed enantioselective allenylation of terminal alkynes. For instance, the reaction of terminal alkynols with aldehydes in the presence of a copper(II) bromide catalyst and a chiral prolinol derivative can afford chiral allenols with high enantiomeric excess. thieme.de While not a direct synthesis of (1-Phenyl-1,2-propadienyl)benzene, the resulting allenols are versatile intermediates that can be further elaborated to access a variety of chiral allenes. thieme.de

Another powerful strategy is the catalytic asymmetric [3+2] cycloaddition. For example, the reaction of α-substituted iminoesters with azirines, catalyzed by a copper(I) complex with a chiral ferrocenyl-based phosphine (B1218219) ligand ((R)-Fesulphos), yields diazabicyclo[3.1.0]hexanes with high diastereo- and enantioselectivity (up to 98% ee). rsc.org This method establishes two contiguous quaternary stereocenters, showcasing the utility of catalytic asymmetric methods in constructing complex chiral architectures that can incorporate an allene moiety.

Catalyst SystemReactantsProduct TypeEnantioselectivity (ee)Reference
CuBr₂ / (R)- or (S)-dimethylprolinolTerminal alkynol, AldehydeChiral allenolHigh thieme.de
CuI / (R)-Fesulphosα-substituted iminoester, AzirineDiazabicyclo[3.1.0]hexaneup to 98% rsc.org

Stereoselective Transformations of Propargylic Precursors

The stereoselective transformation of enantiomerically enriched propargylic precursors is a cornerstone of chiral allene synthesis. This approach relies on the transfer of point chirality from the propargylic starting material to axial chirality in the allene product, often through an S(_N)2' (anti) or S(_N)2 (syn) pathway.

A prominent example is the reduction of propargylic alcohols. The direct reduction of these alcohols to allenes can be achieved with high stereospecificity using the Schwartz reagent (Cp₂Zr(H)Cl). nih.gov When reacting with the zinc or magnesium alkoxides of propargylic alcohols, Cp₂Zr(H)Cl facilitates the formation of dialkyl-, alkyl-aryl-, and diaryl-substituted allenes in good yields and with high optical purity, successfully transferring the central chirality of the alcohol to the axial chirality of the allene. nih.gov

Another widely used method is the organocuprate-mediated S(_N)2' substitution of activated propargylic substrates. For instance, the synthesis of a 1,3-bis(4-bromophenyl)-1,3-diisopropylallene, a derivative of 1,3-diphenylallene, was achieved via the reaction of a propargylic acetate (B1210297) with an organocuprate reagent (iPrMgCl–CuI–LiBr). nih.gov This reaction proceeds with high stereoselectivity, controlling the geometry of the resulting allene.

Furthermore, propargylic amines can serve as effective precursors to 1,3-disubstituted allenes. A one-pot synthesis from terminal alkynes, aldehydes, and morpholine, catalyzed by zinc iodide, proceeds through a propargylic amine intermediate. organic-chemistry.org This intermediate is then converted to the allene via a sequential hydride transfer and β-elimination process. organic-chemistry.org Palladium-catalyzed hydride-transfer reactions of propargylic amines have also been developed to generate mono- and 1,3-disubstituted allenes. rsc.org

Precursor TypeReagent/CatalystReaction TypeProductKey FeatureReference
Propargylic AlcoholCp₂Zr(H)Cl, Zn or Mg alkoxideReductionDiaryl-alleneHigh stereospecificity nih.gov
Propargylic AcetateiPrMgCl–CuI–LiBrS(_N)2' Substitution1,3-Disubstituted alleneHigh stereoselectivity nih.gov
Propargylic AmineZnI₂Hydride transfer / β-elimination1,3-Disubstituted alleneOne-pot synthesis organic-chemistry.org
Propargylic AminePalladium catalystHydride-transfer1,3-Disubstituted alleneAllenyl anion equivalent rsc.org

Transition Metal-Mediated Synthetic Approaches

Transition metal catalysis has revolutionized the synthesis of complex organic molecules, and the construction of the allene scaffold is no exception. Palladium, copper, and other transition metals are frequently employed to mediate cross-coupling reactions and facilitate the assembly of allenes from various precursors.

Cross-Coupling Reactions for Allenic Bond Formation

Palladium-catalyzed cross-coupling reactions are a powerful tool for forming the carbon-carbon bonds of the allene framework. A notable example is the synthesis of a 1,3-diphenylallene derivative, specifically 1,3-bis(4-(tetrathiafulvalenenyl)phenyl)allene. nih.govbeilstein-journals.org In this synthesis, a 1,3-bis(4-iodophenyl)allene precursor undergoes a palladium-catalyzed cross-coupling reaction with an organozinc species derived from 4,5-bis(methylthio)tetrathiafulvalene. nih.govbeilstein-journals.org The reaction, catalyzed by Pd(PPh₃)₄, proceeds in good yield, demonstrating the effectiveness of this strategy for constructing highly functionalized 1,3-diphenylallene systems. nih.govbeilstein-journals.org

Allene PrecursorCoupling PartnerCatalystProductYieldReference
1,3-bis(4-iodophenyl)allene derivativeOrganozinc species of TTFPd(PPh₃)₄1,3-bis(4-(tetrathiafulvalenenyl)phenyl)allene derivative89% nih.govbeilstein-journals.org

Organometallic Reagents in Allene Scaffold Assembly

Organometallic reagents are crucial in many synthetic routes to allenes, often in conjunction with transition metal catalysts. As mentioned above, organozinc reagents can be used in palladium-catalyzed cross-coupling reactions to form the allene core. nih.govbeilstein-journals.org

Organocuprate reagents are also widely employed, particularly in S(_N)2' substitution reactions with propargylic electrophiles. The synthesis of a 1,3-bis(4-bromophenyl)-1,3-diisopropylallene from the corresponding propargylic acetate was achieved using a Gilman-type cuprate, showcasing the utility of these reagents in forming the allene structure with high selectivity. nih.gov

The use of an organozirconium reagent, the Schwartz reagent (Cp₂Zr(H)Cl), provides a direct and stereospecific route to allenes from propargylic alcohols. nih.gov This method is notable for its mild conditions and high fidelity in chirality transfer, making it an attractive approach for the synthesis of optically active allenes. nih.gov

Optical Resolution Techniques for Enantiopure this compound

For racemic mixtures of this compound and its derivatives, optical resolution is a critical step to obtain the pure enantiomers. High-performance liquid chromatography (HPLC) using a chiral stationary phase (CSP) is a powerful and widely used technique for this purpose.

A successful resolution of a racemic 1,3-diphenylallene derivative, 1,3-bis(4-(tetrathiafulvalenenyl)phenyl)allene, was achieved using a recyclable HPLC method. beilstein-journals.org The separation was performed on a DAICEL Chiralpak IA-3 column, which is a polysaccharide-based CSP. By using a mobile phase of hexane/CHCl₃/EtOH, the two enantiomers were baseline separated, allowing for the collection of the optically pure (+)- and (-)-isomers. beilstein-journals.org This method highlights the efficacy of chiral HPLC for the preparative separation of enantiomeric allenes, which is essential for studying their chiroptical properties and potential applications as single enantiomers.

CompoundChiral Stationary PhaseMobile PhaseResultReference
Racemic 1,3-diphenylallene derivativeDAICEL Chiralpak IA-3hexane/CHCl₃/EtOH (20:10:0.2)Baseline separation of enantiomers beilstein-journals.org
Racemic 1,3-bis(4-iodophenyl)allene derivativeDAICEL Chiralpak IA-3Not specifiedSuccessful optical resolution beilstein-journals.org

Chiral Stationary Phase Chromatography

Chiral Stationary Phase (CSP) chromatography, particularly High-Performance Liquid Chromatography (HPLC), is a powerful and widely used technique for the analytical and preparative separation of enantiomers. hplc.eunih.gov This method relies on the differential interaction of the enantiomers of the analyte with a chiral stationary phase, leading to different retention times and thus separation. sigmaaldrich.com The choice of the CSP and the mobile phase is crucial for achieving successful enantioseparation.

For allenes, including derivatives of this compound, polysaccharide-based CSPs, such as those derived from cellulose (B213188) and amylose, have proven to be effective. These CSPs often operate in normal-phase, reversed-phase, or polar organic modes. hplc.eunih.gov

A notable example involves the optical resolution of a tetrathiafulvalene (B1198394) (TTF) dimer bridged by a 1,3-diphenylallene framework. wikipedia.orgnih.gov The racemic compound was successfully separated using a recycling HPLC method on a DAICEL Chiralpak IA-3 column, which is an amylose-based CSP. wikipedia.orgnih.gov The separation was achieved using a mobile phase composed of hexane/CHCl₃/EtOH (v/v = 20:10:0.2), yielding the optically pure enantiomers. wikipedia.orgnih.gov This example underscores the utility of polysaccharide-based CSPs for the resolution of bulky, functionalized 1,3-diphenylallene derivatives.

The selection of the appropriate chiral stationary phase and mobile phase is critical for achieving optimal separation. The table below summarizes the chromatographic conditions for the separation of a this compound derivative.

DerivativeChiral Stationary Phase (CSP)Mobile PhaseDetectionReference
Tetrathiafulvalene-bridged 1,3-diphenylalleneDAICEL Chiralpak IA-3Hexane/Chloroform/Ethanol (20:10:0.2 v/v)UV wikipedia.orgnih.gov

Diastereomeric Salt Formation and Separation

Diastereomeric salt formation is a classical and effective method for the resolution of enantiomers on a preparative scale. libretexts.orgwikipedia.org This technique involves reacting a racemic mixture with a single enantiomer of a chiral resolving agent to form a mixture of diastereomeric salts. libretexts.orgwikipedia.org Unlike enantiomers, which have identical physical properties, diastereomers have different solubilities, melting points, and other physical characteristics, which allows for their separation by conventional methods like fractional crystallization. wikipedia.orglibretexts.org

The application of this method to this compound, a hydrocarbon lacking a functional group for salt formation, would necessitate its derivatization. A common strategy is to introduce an acidic or basic functional group into the molecule. For instance, a carboxylic acid or an amino group could be incorporated into one of the phenyl rings. This functionalized derivative can then be reacted with a chiral resolving agent.

Commonly used chiral resolving agents include:

Chiral Bases: For the resolution of acidic derivatives, naturally occurring alkaloids like brucine, strychnine, and quinine, as well as synthetic amines such as (R)- or (S)-1-phenylethylamine, are frequently employed. libretexts.orgpharmtech.com

Chiral Acids: For the resolution of basic derivatives, chiral acids like (+)-tartaric acid, (-)-mandelic acid, and (+)-camphorsulfonic acid are commonly used. libretexts.orgpharmtech.com

The process of diastereomeric salt resolution can be summarized in the following steps:

Derivatization: Introduction of a suitable functional group (e.g., -COOH or -NH₂) onto the this compound scaffold.

Salt Formation: Reaction of the racemic derivative with an enantiomerically pure chiral resolving agent to form a mixture of two diastereomeric salts.

Separation: Separation of the diastereomers based on their different physical properties, typically through fractional crystallization.

Liberation of Enantiomers: Recovery of the individual enantiomers from the separated diastereomeric salts by treatment with an acid or a base to break the salt linkage. wikipedia.org

While specific examples of the diastereomeric resolution of this compound itself are not prevalent in the literature, the principles of this methodology are well-established and applicable to appropriately functionalized derivatives. libretexts.orgwikipedia.orgpharmtech.com The success of this method hinges on the careful selection of the resolving agent and the crystallization solvent to maximize the difference in solubility between the diastereomeric salts. wikipedia.org

The table below lists common chiral resolving agents and the types of functional groups they are used to resolve.

Resolving Agent TypeExamplesResolves Racemic...Reference
Chiral Acids(+)-Tartaric acid, (-)-Mandelic acid, (+)-Camphorsulfonic acidBases (e.g., amines) libretexts.orgpharmtech.com
Chiral BasesBrucine, Strychnine, Quinine, (R)-1-PhenylethylamineAcids (e.g., carboxylic acids) libretexts.orgpharmtech.com

Stereochemical Investigations and Control in 1 Phenyl 1,2 Propadienyl Benzene Systems

Principles of Axial Chirality in Allene (B1206475) Frameworks

The non-planar arrangement of substituents around the C=C=C axis in allenes can give rise to a unique form of stereoisomerism known as axial chirality. This phenomenon is central to the stereochemistry of (1-Phenyl-1,2-propadienyl)benzene.

Molecular Asymmetry and Optical Activity

For an allene to be chiral, the substituents on each of the terminal carbon atoms must be different. In the case of this compound, each terminal carbon of the allene core is attached to a phenyl group and a hydrogen atom. This substitution pattern (A,B)C=C=C(A,B) results in a molecule that is non-superimposable on its mirror image, a key requirement for chirality. This molecular asymmetry allows this compound to exist as a pair of enantiomers, which are capable of rotating the plane of polarized light, a property known as optical activity. The chirality of allenes is generally stable due to a high rotational barrier around the C=C=C bonds, which for 1,3-dimethylallene is approximately 180 kJ/mol. mdpi.com

Absolute Configuration Assignment Methodologies

Determining the absolute configuration of chiral allenes like this compound is crucial for understanding their chemical and physical properties. Several methods are employed for this purpose.

One common approach is the use of chiroptical spectroscopy, specifically electronic circular dichroism (ECD). The experimental ECD spectrum of a chiral allene can be compared to the spectrum predicted by theoretical calculations, such as time-dependent density functional theory (TD-DFT), for a specific enantiomer (e.g., (R) or (S)). A good correlation between the experimental and calculated spectra allows for the assignment of the absolute configuration. beilstein-journals.orgbeilstein-journals.org For instance, the absolute configuration of a tetrathiafulvalene (B1198394) dimer bridged by a chiral 1,3-diphenylallene framework was determined to be (+)-(S) and (−)-(R) by comparing the experimental ECD spectra with those calculated using TD-DFT (B3LYP/6-31G(d,p)). beilstein-journals.orgbeilstein-journals.org

Another method involves chemical correlation, where a chiral allene of unknown configuration is converted into a compound of known stereochemistry without affecting the chiral axis. X-ray crystallography of a suitable crystalline derivative can also provide unambiguous proof of the absolute configuration. d-nb.info

Racemization Mechanisms and Kinetic Studies

The conversion of a chiral substance into a racemic mixture is known as racemization. In the context of this compound systems, several factors can induce this process, including light, solvent polarity, and the presence of transition metals.

Photochemical Racemization Pathways of Chiral this compound Derivatives

Certain derivatives of this compound have been shown to undergo photoracemization, particularly when electron-donating groups are directly attached to the allene system. beilstein-journals.orgresearchgate.net For example, dissymmetric allenes with tetrathiafulvalenyl (TTF) and pyrenyl substituents undergo photoracemization under daylight. mdpi.com The proposed mechanism for this photoracemization involves the formation of a non-polar diradical intermediate. mdpi.com

Interestingly, inserting a phenylene unit between the allene core and the electron-donating groups, as in some 1,3-diphenylallene derivatives, can enhance the configurational stability and prevent photoracemization under ambient conditions. beilstein-journals.orgbeilstein-journals.org In contrast, photochemical deracemization, the conversion of a racemate to an enantiomerically enriched mixture, has been achieved for certain allenes using a chiral triplet sensitizer (B1316253) and visible light. d-nb.infonih.govresearchgate.netnih.gov This process often involves selective recognition of one enantiomer by the photocatalyst through hydrogen bonding, followed by a triplet-sensitized racemization of the non-recognized enantiomer. d-nb.infonih.govresearchgate.netnih.gov

Influence of Solvent Polarity on Chiral Stability

The stability of chiral allenes towards racemization can be significantly influenced by the polarity of the solvent. Studies on a dissymmetric 1,3-diphenylallene derivative with tetrathiafulvalenyl and pyrenyl substituents have shown that the rate of photoracemization is dependent on the solvent. mdpi.com

Table 1: Racemization Rate of a Dissymmetric 1,3-Diphenylallene Derivative in Various Solvents

SolventRacemization Rate
Benzene (B151609)Fast
Methylcyclohexane (MCH)Fast
Dichloromethane (CH2Cl2)Mild
Dichloromethane-Acetonitrile (4:1)Mild
Dichloromethane-Acetonitrile (1:1)Mild

Data adapted from a study on a dissymmetric allene with tetrathiafulvalenyl and pyrenyl substituents. mdpi.com

The data indicates that less polar solvents like benzene and MCH lead to a faster racemization rate, while more polar solvents suppress the rate. mdpi.com This suggests that the racemization proceeds through a non-polar intermediate, such as a diradical. mdpi.com

Transition Metal-Mediated Stereoinversion Processes

Transition metals can catalyze the stereoinversion of allenes, providing a pathway for racemization. nih.gov For example, zirconium complexes have been shown to mediate the stereoinversion of allenes. nih.gov The mechanism of this process can vary depending on the substituents on the allene. For dialkylallenes, racemization is proposed to occur via reversible beta-hydride elimination within a metallacycle intermediate. nih.gov In the case of diarylallenes, such as 1,3-diphenylallene, the stereoinversion is thought to proceed through an η⁴-azatrimethylenemethane transition state, a process that occurs much more slowly. nih.gov

Other transition metals, including rhodium(I) and molybdenum, are also utilized in various catalytic reactions of allenes, which can involve the formation of intermediates where the original stereochemistry of the allene may be altered. These reactions are valuable in synthesis for creating diverse molecular scaffolds. rsc.orgduke.edursc.org

Stereoselective Reactions and Chirality Transfer

The stereochemical outcome of reactions involving chiral allenes is of paramount importance as it allows for the synthesis of complex, enantioenriched molecules. The axial chirality of the allene can be effectively transferred to create new point or planar chirality in the product.

While the primary focus of many studies has been the synthesis of chiral allenes themselves through catalytic asymmetric methods, the use of pre-existing, enantiomerically enriched allenes in cycloaddition reactions is a powerful strategy for asymmetric synthesis. nih.gov The inherent chirality of the allene substrate directs the stereochemical course of the reaction, leading to enantioenriched products.

A notable example is the [3+2] cycloaddition reaction of chiral arylallenes with C,N-cyclic azomethine imines. acs.orgnih.gov This reaction proceeds with a high degree of regioselectivity and, crucially, with efficient transfer of the allene's axial chirality to the newly formed stereocenters in the product. acs.org Research has demonstrated that a variety of chiral arylallenes, including those with different substituents on the phenyl rings, undergo this cycloaddition to produce the corresponding products in good to excellent yields and with high diastereoselectivity and enantiomeric excess. acs.org

For instance, the reaction of various enantiomerically enriched arylallenes with a C,N-cyclic azomethine imine in the presence of zinc acetate (B1210297) afforded the [3+2] cycloaddition products with excellent preservation of the enantiomeric purity. acs.org The results, as summarized in the table below, show that the axial chirality of the allene is effectively transferred to the central chirality of the cycloadduct. acs.org

Table 1: Stereospecific [3+2] Cycloaddition of Chiral Arylallenes acs.org

EntryR³ Substituent on AlleneR⁴ Substituent on AlleneYield (%)Diastereomeric Ratio (dr)Enantiomeric Excess (ee) (%)
14-NitrophenylBenzyl92>20:196
24-FluorophenylBenzyl85>20:194
34-ChlorophenylBenzyl88>20:195
44-BromophenylBenzyl86>20:195
54-MethoxyphenylBenzyl75>20:190
6NaphthylBenzyl81>20:183
7PhenylOctyl68>20:193
8PhenylButyl72>20:192
9PhenylPropan-2-yl52>20:199
10PhenylCyclohexyl65>20:194

These findings underscore the utility of chiral allenes like this compound as precursors for generating complex chiral molecules through stereospecific cycloadditions.

The conversion of axial chirality in allenes to point chirality in the products of subsequent reactions is a well-established and valuable synthetic strategy. rsc.org This process allows for the creation of multiple stereocenters in a controlled manner.

Diels-Alder reactions are a prime example of this type of chirality transfer. While specific examples utilizing this compound as the dienophile are not extensively documented, studies on analogous systems demonstrate the principle effectively. For example, the photochemical deracemization of certain allenes, followed by a Diels-Alder reaction, has been shown to convert the axial chirality of the allene into point chirality in the resulting cycloadduct with high fidelity.

In one such study, enantiomerically enriched trisubstituted allenes were subjected to a Diels-Alder reaction with cyclopentadiene (B3395910) under Lewis acid catalysis. The reaction proceeded with a nearly perfect transfer of chirality from the allene axis to the newly formed stereocenters in the bicyclic product. The high enantiomeric excess of the starting allene was maintained in the product, demonstrating the stereospecificity of the cycloaddition.

Table 2: Chirality Transfer in a Diels-Alder Reaction of a Chiral Allene

EntryAllene SubstituentAllene ee (%)Product ee (%)
1Phenyl9897
24-Chlorophenyl9694

This efficient transfer of chirality highlights the potential of using enantiopure allenes like this compound in cycloaddition reactions to access a wide range of structurally diverse and stereochemically defined molecules. The stereospecific nature of concerted cycloadditions ensures that the relative configuration of the substituents on the allene is translated into the stereochemistry of the product. acs.orgnih.gov

Mechanistic Insights into 1 Phenyl 1,2 Propadienyl Benzene Reactivity

Transition Metal-Catalyzed Transformations

Transition metals play a pivotal role in activating the allene (B1206475) moiety of (1-Phenyl-1,2-propadienyl)benzene, enabling a diverse range of synthetic applications. The mechanisms of these transformations are often intricate, involving various organometallic intermediates.

Palladium-Catalyzed Oxidative Cross-Coupling Mechanisms

Palladium catalysis is a powerful tool for forging new carbon-carbon bonds. In the context of allenes, palladium-catalyzed oxidative cross-coupling reactions have emerged as a valuable method for constructing complex molecular architectures. A plausible mechanism for the oxidative cross-coupling of two different allenes involves an olefin-directing group on one of the allenes. acs.org The catalytic cycle is proposed to initiate with the coordination of the "activated" allene to a Pd(II) catalyst, followed by allenic C-H activation to generate a vinylpalladium intermediate. acs.org Subsequently, the second, less sterically hindered allene coordinates to the palladium center. acs.org This is followed by carbopalladation to form a σ-allylpalladium intermediate, which then undergoes β-hydride elimination to yield the cross-coupled product and regenerate the active palladium catalyst. acs.org

Key steps in the proposed mechanism include:

Directed C-H Activation: An allylic substituent can act as a directing group, facilitating the activation of an allenic C-H bond at the opposite end of the allene. acs.org

Intermediate Formation: The formation of a vinylpalladium species is a crucial step. acs.org

Selectivity Challenges: The success of this process hinges on overcoming several selectivity challenges, including the preferential reaction of the palladium catalyst with the activated allene and the efficient trapping of the vinylpalladium intermediate by the second allene over competing side reactions like homodimerization. acs.org

Gold(I)-Catalyzed Activation and Nucleophilic Additions

Gold(I) complexes are highly effective catalysts for the electrophilic activation of the π-system of allenes, rendering them susceptible to nucleophilic attack. nih.gov The mechanism generally involves the coordination of the gold(I) catalyst to the allene, which increases its electrophilicity. This activation facilitates the addition of a wide range of nucleophiles.

The activation of an allenyl moiety by a gold complex can induce a nucleophilic attack from a tethered alkyne, leading to the formation of a vinyl cationic intermediate. encyclopedia.pub This can be followed by a 1,5-hydride shift to generate a more stable benzylic carbocation intermediate. encyclopedia.pub In some cases, a double gold(I)-activation strategy is employed, where one gold catalyst activates a terminal alkyne to form a gold-acetylide, while another activates a different π-system for subsequent intramolecular attack. encyclopedia.pubnih.gov

The general mechanism for gold-catalyzed alkyne hydrofunctionalization, which shares similarities with allene activation, involves the formation of a trans-alkenyl-gold complex upon nucleophilic attack on the activated alkyne. nih.gov The nature of the ligand on the gold(I) catalyst can significantly influence the reaction's rate and selectivity, with less-electron-donating ligands often leading to a more electrophilic and reactive catalyst. mdpi.com

Cobalt-Catalyzed C-H Activation and Heterocyclization Reactions

Cobalt catalysis has emerged as a cost-effective and efficient alternative for C-H activation and subsequent functionalization. rsc.org Cobalt(III) catalysts, in particular, have shown remarkable activity in the hydroarylation of allenes. beilstein-journals.org A proposed mechanism for the Co(III)-catalyzed hydroarylation of allenes with arenes starts with the generation of an active Co(III) species. beilstein-journals.org This is followed by a C-H metallation step to form a cobaltacycle intermediate. beilstein-journals.org Subsequent insertion of the allene into the cobalt-carbon bond, followed by protonation and isomerization, leads to the final alkenated product. beilstein-journals.org

Cobalt catalysts can also mediate the annulation of benzamides with allenes via C-H activation, providing access to novel isoquinolin-1(2H)-one scaffolds. rsc.org The regioselectivity of these reactions, leading to either endo-cyclic or exo-cyclic products, can often be controlled by the choice of base. rsc.org

Organometallic Intermediates in Allene Reactions (e.g., Vinylpalladium, Metallacycles)

Organometallic intermediates are central to the transition metal-catalyzed transformations of allenes. As discussed, vinylpalladium species are key intermediates in palladium-catalyzed cross-coupling reactions. acs.org

Metallacycles , cyclic compounds containing a metal atom in the ring, are frequently observed as intermediates in various catalytic processes involving allenes. wikipedia.orgtaylorandfrancis.com For instance, the reaction of allenes with imidozirconium complexes can lead to the formation of azametallacyclobutenes through a [2+2] cycloaddition. nih.gov These metallacycles can then undergo further rearrangements. nih.gov In cobalt-catalyzed reactions, the formation of a cobaltacycle via C-H activation is a common mechanistic feature. beilstein-journals.org The stability and reactivity of these metallacyclic intermediates are influenced by factors such as the metal, its ligands, and the substituents on the allene. acs.org

Free Radical Addition Chemistry to the Allenic Unit

The allenic moiety is also susceptible to attack by free radicals. These reactions often proceed with high regioselectivity and can be utilized in cascade processes to build molecular complexity.

Regioselectivity and Stereoselectivity in Radical Cascade Processes

The regioselectivity of radical addition to allenes is highly dependent on the nature of the radical, the substitution pattern of the allene, and the reaction conditions. nih.gov In many cases, radical addition occurs at the central carbon of the allene unit. nih.gov For example, the trifluoromethyl radical has been shown to add exclusively to the central carbon of aryl-substituted allenes. nih.gov

Stereoselectivity in radical reactions is the preference for the formation of one stereoisomer over another. youtube.comkhanacademy.org In radical cascade reactions involving allenes, the initial radical addition can be followed by a series of intramolecular cyclizations, with the stereochemistry of the final product being determined by the stereoselectivity of each step. The formation of a more stable radical intermediate often dictates the regiochemical outcome, which in turn influences the subsequent stereoselective cyclizations.

Formation and Reactivity of Carbon-Centered Radicals

The reaction of allenes with radical species is a fundamental process that can lead to a variety of functionalized products. The addition of a carbon-centered radical to an allene system, such as in 1,3-diphenylallene, typically proceeds via attack at one of the three carbon atoms of the allene core.

The formation of carbon-centered radicals from 1,3-diphenylallene can be initiated through various methods, including atom-transfer reactions or the addition of an external radical source. libretexts.org For instance, the addition of a trifluoromethyl radical (CF₃•), often generated from trifluoromethyl iodide (CF₃I) under UV irradiation, to an allene system is a well-documented process. nih.gov When a radical attacks the allene, it can add to either a terminal carbon (C1 or C3) or the central carbon (C2).

Attack at a Terminal Carbon: Addition of a radical (R•) to C1 or C3 of 1,3-diphenylallene would generate a vinylic radical.

Attack at the Central Carbon: Addition of R• to the central sp-hybridized carbon (C2) is often favored, resulting in the formation of a more stable, resonance-delocalized allylic radical. nih.gov In the case of 1,3-diphenylallene, this allylic radical would be further stabilized by the two phenyl groups.

Theoretical studies on the reaction of a phenyl radical with propargyl radical show that the formation of phenylallene is a key step, which can then undergo further reactions. rsc.org This highlights the role of allenes as intermediates in complex radical reaction cascades. The subsequent reactivity of the newly formed carbon-centered radical is diverse. It can participate in intermolecular reactions by abstracting an atom (e.g., a hydrogen or halogen atom) from another molecule or by adding to another unsaturated system. libretexts.org Intramolecularly, it can undergo cyclization reactions, particularly if a suitable radical acceptor is present elsewhere in the molecule.

The regioselectivity of the initial radical attack is governed by several factors, including the nature of the attacking radical and the substitution pattern of the allene. nih.gov For electrophilic radicals like the trifluoromethyl radical, the reaction rate is enhanced by electron-donating substituents on the allene, which increase the electron density of the double bonds. nih.gov

Attacking Radical (R•)Allene SubstrateSite of AttackResulting Radical IntermediateKey Findings
Trifluoromethyl (CF₃•)Propadiene (H₂C=C=CH₂)C1/C3VinylicThe initial report on carbon-centered radical addition to allenes showed addition to the terminal carbons. nih.gov
Trifluoromethyl (CF₃•)1,1,3-Trisubstituted AllenesC2 (Central)AllylicSelective attack on the central carbon is achieved, preventing attack on the more substituted terminal carbons. nih.gov
Methyl (CH₃•)Various Dienes--Studies focused on the relative reactivities of methyl radicals with cumulated versus conjugated dienes. nih.gov
Phenyl (C₆H₅•)Propargyl Radical-PhenylallenePhenylallene is formed as a key intermediate which can then isomerize or decompose. rsc.org

Pericyclic and Cycloaddition Reaction Mechanisms

Pericyclic reactions are a class of concerted reactions that proceed through a cyclic transition state. libretexts.org The allenic system of this compound, with its two perpendicular pi bonds, can participate in various pericyclic reactions, most notably cycloadditions. In these reactions, the allene can act as either the 2π-electron component (the dienophile or dipolarophile) or, in more complex systems, as part of the 4π-electron component. rsc.orglibretexts.org

Allenes can undergo cycloaddition reactions where one of their double bonds acts as the 2π component. The feasibility and mechanism of these reactions are dictated by the principles of orbital symmetry. libretexts.org

[4+2] Cycloadditions: These reactions, exemplified by the Diels-Alder reaction, involve a 4π system (the diene) and a 2π system (the dienophile). libretexts.org They are thermally allowed, concerted processes that proceed through a Hückel-type transition state involving 6 electrons. libretexts.org When an allene like 1,3-diphenylallene acts as the 2π component, it reacts with a conjugated diene to form a six-membered ring containing a new double bond. The reaction is stereospecific, retaining the configuration of the dienophile in the product. libretexts.org The reactivity of the allene as a dienophile is enhanced by the presence of electron-withdrawing groups, though the phenyl groups in 1,3-diphenylallene have a more complex electronic influence. libretexts.orgyoutube.com Transition metal catalysis, for example with gold(I) or palladium(0) complexes, can facilitate formal [4+2] cycloadditions of allene-containing substrates under milder conditions and can even provide access to alternative reaction pathways like [4+3] cycloadditions. rsc.orgnih.gov

[2+2] Cycloadditions: The thermal, concerted [2+2] cycloaddition between two alkene-like components is forbidden by orbital symmetry rules, as it would have to proceed through a high-energy, anti-aromatic 4-electron transition state. libretexts.org Consequently, thermal [2+2] cycloadditions involving allenes are rare and, when they do occur, typically proceed through a stepwise mechanism involving a diradical intermediate, which leads to a loss of stereospecificity. libretexts.org Photochemical [2+2] cycloadditions, however, are symmetry-allowed and provide a viable route to cyclobutane (B1203170) derivatives.

Cycloaddition TypeElectron CountThermal/PhotochemicalMechanismTransition State (Thermal)
[4+2] (e.g., Diels-Alder)ThermalConcertedHückel (Allowed)
[2+2]PhotochemicalConcerted-
[2+2]ThermalStepwise (Diradical)Antiaromatic (Forbidden)

In the context of [4+2] cycloadditions, the reactivity of the allene as a dienophile is a key consideration. A dienophile ("diene-lover") is the 2π-electron component that reacts with the conjugated diene. libretexts.org Effective dienophiles are typically electron-poor, as this lowers the energy of their Lowest Unoccupied Molecular Orbital (LUMO), facilitating interaction with the Highest Occupied Molecular Orbital (HOMO) of the diene. youtube.com

The allenic double bonds in this compound can serve as the dienophile. The presence of the phenyl groups can influence reactivity through both electronic and steric effects. While phenyl groups can engage in conjugation, their net effect is often weakly electron-withdrawing or -donating depending on the reaction type.

Allenes are also known to be excellent partners in 1,3-dipolar cycloadditions, where they act as "dipolarophiles." nih.govwikipedia.orgresearchgate.net This reaction, also a concerted [4+2] type process electronically, involves a 1,3-dipole (a 4π-electron system) and the allene's double bond (a 2π-electron system) to form a five-membered heterocyclic ring. wikipedia.orgunm.edu In the reaction of 1,3-diphenylallene with a nitrile oxide, for example, the cycloaddition can occur at either of the two double bonds, leading to a mixture of isomeric isoxazoline (B3343090) products. researchgate.net The regioselectivity of such additions is often controlled by the electronic and steric nature of both the dipole and the allene, with the new bond often forming between the oxygen of the nitrone and the central carbon of the allene. researchgate.net

Reaction TypeAllene RolePartnerProduct Ring SizeKey Features
Diels-AlderDienophile (2π)Conjugated Diene (4π)6-memberedCreates a cyclohexene (B86901) derivative; stereospecific. libretexts.orglibretexts.org
1,3-Dipolar CycloadditionDipolarophile (2π)1,3-Dipole (4π)5-memberedCreates a heterocycle; versatile for synthesis. nih.govwikipedia.orgresearchgate.net

Advanced Spectroscopic and Computational Analysis of 1 Phenyl 1,2 Propadienyl Benzene

Chiroptical Spectroscopy for Chiral Allene (B1206475) Characterization

Chiroptical spectroscopy is a powerful class of techniques that probes the differential interaction of chiral molecules with left and right circularly polarized light. For (1-Phenyl-1,2-propadienyl)benzene, these methods are indispensable for determining its absolute configuration and understanding its electronic transitions.

Electronic Circular Dichroism (ECD) for Absolute Configuration Determination and Electronic Transitions

Electronic Circular Dichroism (ECD) spectroscopy measures the difference in absorption of left and right circularly polarized light as a function of wavelength. This technique is particularly well-suited for elucidating the absolute configuration of chiral allenes. The resulting ECD spectrum, with its characteristic positive and negative peaks (Cotton effects), is a sensitive fingerprint of the molecule's three-dimensional arrangement.

In the case of 1,3-diphenylallene derivatives, the ECD spectra exhibit pronounced chiroptical properties that directly reflect the chiral allene framework. msu.edubeilstein-journals.org For instance, a study on a tetrathiafulvalene (B1198394) (TTF) dimer bridged by a chiral 1,3-diphenylallene framework revealed intense Cotton effects. beilstein-journals.org The ECD spectra of the enantiomeric forms were mirror images, a hallmark of chiral compounds. beilstein-journals.org Specifically, two strong Cotton effects were observed at 318 nm and 254 nm, which are primarily associated with the electronic transitions within the 1,3-diphenylallene moiety. beilstein-journals.org

Computational methods, particularly Time-Dependent Density Functional Theory (TD-DFT), are often used in conjunction with experimental ECD to assign the absolute configuration. By simulating the ECD spectrum for a known configuration (e.g., R or S), a direct comparison with the experimental spectrum allows for an unambiguous determination of the absolute stereochemistry of the synthesized or isolated enantiomer. beilstein-journals.org This combined experimental and computational approach has been successfully applied to derivatives of 1,3-diphenylallene, solidifying the assignment of their absolute configurations. beilstein-journals.org

ECD Data for a 1,3-Diphenylallene Derivative
Enantiomerλfirst (nm)λsecond (nm)Solvent
(R)-enantiomer318254CH2Cl2
(S)-enantiomer318254CH2Cl2

Note: The data in this table is for a tetrathiafulvalene-anchored 1,3-diphenylallene derivative as a representative example. beilstein-journals.org

Optical Rotatory Dispersion (ORD) Studies

Optical Rotatory Dispersion (ORD) measures the change in the angle of rotation of plane-polarized light as a function of wavelength. It is another key chiroptical technique for characterizing chiral molecules like this compound. The high rotational barrier of the allenic double bonds ensures that chiral allenes are configurationally stable, making them excellent subjects for ORD studies. msu.edubeilstein-journals.org

The magnitude and sign of the specific rotation ([α]) at a specific wavelength (commonly the sodium D-line, 589 nm) are characteristic of a particular enantiomer. For derivatives of 1,3-diphenylallene, significant optical rotations have been recorded, confirming their strong chiroptical nature. For example, optically pure enantiomers of a TTF-bridged 1,3-diphenylallene exhibited specific rotations of +726° and -721° in dichloromethane. beilstein-journals.org

The entire ORD curve, which plots specific rotation against wavelength, provides more detailed information about the electronic structure of the molecule than a single rotation measurement. The curve's shape, particularly in the vicinity of absorption bands (where it shows Cotton effects), is directly related to the ECD spectrum through the Kronig-Kramers relations.

Nuclear Magnetic Resonance (NMR) for Structural Elucidation and Mechanistic Probes

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for determining the detailed molecular structure of organic compounds in solution. For complex molecules like this compound, a combination of high-resolution and dynamic NMR techniques can provide a wealth of information.

High-Resolution NMR Techniques for Complex Allene Structures

High-resolution 1D (¹H and ¹³C) and 2D NMR experiments are fundamental for the structural elucidation of this compound and its derivatives.

In the ¹³C NMR spectrum , the central sp-hybridized carbon of the allene (C=C=C) is particularly diagnostic, typically appearing far downfield. For instance, in a 1,3-bis(4-iodophenyl)-1,3-diisopropylallene, a precursor to other diphenylallene derivatives, this carbon resonates at approximately 202.9 ppm. beilstein-journals.org In a related tetrathiafulvalene-substituted diphenylallene, this signal is found at 204.2 ppm. beilstein-journals.org The phenyl carbons and any substituent carbons also provide a detailed map of the molecule's carbon framework.

The ¹H NMR spectrum provides information on the number, environment, and connectivity of protons. For this compound, the spectrum would show signals for the phenyl protons and the allenic proton. The coupling patterns between adjacent protons can help to confirm the substitution pattern of the phenyl rings.

Two-dimensional NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are crucial for unambiguously assigning all proton and carbon signals, especially in complex substituted derivatives.

Representative ¹³C NMR Chemical Shifts (δ) for a 1,3-Diphenylallene Derivative
Carbon AtomChemical Shift (ppm)
Allenic (C=C=C)204.2
Aromatic C136.9, 136.0, 130.8, 127.8, 127.7, 126.7, 126.6

Note: The data in this table is for a tetrathiafulvalene-anchored 1,3-diphenylallene derivative as a representative example, recorded in CDCl₃. beilstein-journals.org

Dynamic NMR for Conformational and Isomerization Analysis

Dynamic NMR (DNMR) is a powerful technique for studying molecular processes that occur on the NMR timescale, such as conformational changes and isomerization. In principle, DNMR could be used to study the rotational dynamics of the phenyl groups in this compound.

Due to steric hindrance, the rotation around the single bond connecting the phenyl groups to the allene core can be restricted. If this rotation is slow on the NMR timescale, separate signals may be observed for the ortho and meta protons (and carbons) of the phenyl rings. As the temperature is increased, the rate of rotation increases, leading to the broadening and eventual coalescence of these signals into a single averaged peak. By analyzing the line shape of the NMR signals at different temperatures, the rate constants for the rotational process and the corresponding activation energy barrier (ΔG‡) can be determined.

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography provides the most definitive information about the three-dimensional structure of a molecule in the solid state, including bond lengths, bond angles, and torsional angles. Obtaining a single crystal suitable for X-ray diffraction analysis of this compound would offer a precise picture of its molecular geometry.

To date, a published crystal structure for the parent this compound has not been identified in the crystallographic databases. However, the crystal structures of several derivatives have been determined, providing valuable insights into the expected solid-state conformation.

These structures would confirm the perpendicular arrangement of the two phenyl rings, a key feature of the 1,3-disubstituted allene system that gives rise to its axial chirality. The C=C=C bond angle is expected to be nearly linear, close to 180°. The bond lengths of the cumulative double bonds would also be of significant interest.

In the absence of a crystal structure for the parent compound, the following table presents hypothetical crystallographic parameters based on typical values for related organic molecules.

Hypothetical Crystallographic Data for this compound
ParameterExpected Value
Crystal SystemMonoclinic or Orthorhombic
Space Groupe.g., P2₁/c or Pbca
C=C=C Bond Angle~180°
C=C Bond Length~1.31 Å
Dihedral Angle (Plane 1 - Plane 2)~90°

Note: This table is illustrative and presents expected values based on general chemical principles and data from related structures, as a specific crystal structure for this compound is not publicly available.

Molecular Conformation and Packing in Chiral Allene Crystals

The solid-state arrangement of chiral molecules like 1,3-diphenylallene is crucial as it dictates material properties. The conformation of the molecule and its packing in a crystalline lattice are governed by a delicate balance of intermolecular forces. In chiral allenes, the non-planar structure, a consequence of the sp-hybridized central carbon and sp²-hybridized terminal carbons, leads to axial chirality. youtube.comstackexchange.com This inherent chirality profoundly influences the crystal packing, often resulting in complex supramolecular architectures. researchgate.net

Crystal engineering principles are employed to understand and predict the packing motifs in chiral organic molecules. nih.govntu.edu.sg For chiral π-conjugated systems, crystal packing is a determining factor for their charge-transport properties. nih.gov The solid-state behavior is highly sensitive to subtle variations in molecular interactions, shape, and chirality. nih.gov In the crystal structure of related phenyl-substituted compounds, the dihedral angle between phenyl rings and the planarity of the molecular backbone are key conformational parameters. researchgate.netresearchgate.net Intermolecular interactions such as π-stacking, C-H···π, and hydrogen bonds are the driving forces for the self-assembly into specific crystal lattices. researchgate.netresearchgate.net The study of different crystalline packings, or polymorphism, is essential as it can lead to materials with significantly different properties. nih.gov

Table 1: Key Factors Influencing Crystal Packing in Chiral Allenes
FactorDescriptionSignificance
Axial ChiralityInherent three-dimensional handedness due to the allene structure with non-identical substituents. youtube.comstackexchange.comEnables the formation of enantiopure or racemic crystals with distinct properties. nih.gov
Molecular ConformationThe relative orientation of the phenyl rings with respect to the allene backbone.Affects the overall molecular shape and the potential for intermolecular interactions. ntu.edu.sg
Intermolecular ForcesIncludes π–π stacking, C–H···π interactions, and other weak forces. researchgate.netresearchgate.netDictate the supramolecular self-assembly and the final crystal architecture. researchgate.net
PolymorphismThe ability to exist in multiple crystalline forms.Different polymorphs can exhibit vastly different physical and electronic properties. nih.gov

Coordination Geometry in Organometallic Allene Complexes

Allenes and their derivatives are versatile ligands in organometallic chemistry. mdpi.com The coordination of 1,3-diphenylallene or related chiral allenes to a metal center can occur through the π-system of one or both double bonds, or through functional groups appended to the allene framework. The coordination mode significantly impacts the geometry of the allene.

For instance, studies on allene-containing phosphine (B1218219) ligands have provided insight into their coordination behavior. nih.gov When a monophosphine allene ligand coordinates to a silver(I) ion, there is minimal interaction with the allene moiety, and its linear geometry (C=C=C angle of ~179°) is largely preserved. nih.gov In stark contrast, coordination to platinum(II) chloride involves both the phosphorus atom and one of the allene's π-bonds, resulting in a square planar complex. nih.gov This dual coordination forces the allene to bend significantly, with the C=C=C bond angle decreasing to 152°. nih.gov In such complexes, the allene unit typically coordinates perpendicular to the primary coordination plane of the metal. nih.gov The ability of optically active allenes to coordinate to transition metals while maintaining their stereochemical integrity is fundamental to their use in asymmetric catalysis. nih.gov

Table 2: Coordination Behavior of Allene Ligands with Different Metals
Metal CenterCoordination ModeEffect on Allene GeometryReference
Ag(I)Primarily through the phosphine group, weak interaction with the allene π-system.Allene remains nearly linear (C=C=C angle ≈ 179°). nih.gov
Pt(II)Bidentate coordination involving both the phosphine and one allene C=C double bond.Significant bending of the allene backbone (C=C=C angle ≈ 152°). nih.gov
Rh(I)Used in catalytic [3+2] and [5+2] cycloadditions, implying coordination of the allene π-system.Facilitates stereoselective bond formation. mdpi.com

Quantum Chemical Calculations and Theoretical Modeling

Computational chemistry provides powerful tools to investigate the properties and reactivity of molecules like 1,3-diphenylallene at an electronic level.

Density Functional Theory (DFT) for Electronic Structure and Stability Prediction

Density Functional Theory (DFT) is a widely used computational method to study the electronic structure and stability of organic molecules. nih.govresearchgate.net For allenes, DFT calculations can accurately predict molecular geometries, vibrational frequencies, and electronic properties. ajchem-a.com The geometry of stationary points on the potential energy surface, such as minima and transition states, can be fully optimized using functionals like B3LYP with appropriate basis sets (e.g., 6-31G(d) or 6-31+G*). researchgate.netresearchgate.net

Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) provides insights into the molecule's reactivity. The HOMO-LUMO energy gap is an indicator of kinetic stability and chemical reactivity. ajchem-a.com For substituted oxadiazoles, which share structural motifs with 1,3-diphenylallene, DFT calculations have shown that different conformers can be thermodynamically stable within a small energy range. nih.gov Molecular Electrostatic Potential (MEP) maps, also derived from DFT calculations, can identify the likely sites for electrophilic and nucleophilic attack. ajchem-a.com

Table 3: Applications of DFT in Analyzing 1,3-Diphenylallene
Calculated PropertyMethodologyDerived Insight
Optimized Molecular Geometrye.g., B3LYP/6-311++G(d,p)Provides accurate bond lengths and angles for the ground state structure. ajchem-a.com
HOMO-LUMO Energiese.g., B3LYP/6-31G(d)The energy gap indicates electronic stability and reactivity. ajchem-a.com
Vibrational Frequenciese.g., B3LYP/6-311++G(d,p)Allows for the assignment of experimental IR and Raman spectra. ajchem-a.com
Molecular Electrostatic Potential (MEP)DFT calculationVisualizes charge distribution and predicts sites for chemical reactions. ajchem-a.com

Ab Initio Methods for Reaction Pathway Energetics and Transition State Characterization

Ab initio and DFT methods are instrumental in elucidating the mechanisms of reactions involving allenes, such as cycloadditions. nih.govacs.org These calculations can map out the entire reaction pathway, connecting reactants to products via a transition state. researchgate.net For instance, the 1,3-dipolar cycloaddition reactions of allenes have been systematically studied using DFT, revealing that the reactions often proceed through a concerted, asynchronous mechanism. nih.govresearchgate.net

Theoretical studies on the Diels-Alder reaction between allenes and dienes (like benzene (B151609) or butadiene) have uncovered complex mechanistic details, including the potential for ambimodal transition states and the significant energetic cost of disrupting aromaticity. escholarship.org By calculating the activation barriers (ΔE≠) and reaction energies (ΔErxn), computational models can predict the kinetic and thermodynamic favorability of different reaction channels, such as the regioselectivity observed in additions to unsymmetrical allenes. nih.govresearchgate.net The analysis of the transition state geometry, along with Intrinsic Reaction Coordinate (IRC) calculations, confirms that the located transition structure correctly links the reactants and products. researchgate.net

Analysis of Helical Molecular Orbitals and Their Correlation with Chiroptical Properties

The unique electronic structure of chiral allenes gives rise to helical frontier molecular orbitals (MOs). acs.orgchemrxiv.org In disubstituted allenes like 1,3-diphenylallene, the two orthogonal π-systems of the allene core can mix under the influence of the chiral arrangement of substituents. This mixing breaks the degeneracy of the π-orbitals, leading to the formation of near-degenerate pairs of helical MOs with opposite helicity (P- and M-helicity). chemrxiv.org

Research Applications of 1 Phenyl 1,2 Propadienyl Benzene in Advanced Materials and Catalysis

Design and Synthesis of Chiral Molecular Materials

The incorporation of chiral allene (B1206475) frameworks, such as that found in (1-Phenyl-1,2-propadienyl)benzene, into molecular materials offers a pathway to novel functionalities, particularly in the field of chiroptical materials. These materials can interact with circularly polarized light, a property that is highly sought after for applications in optical data storage, displays, and sensors.

Electrochromic Chiral Systems Based on Allene Frameworks

Electrochromic materials exhibit a reversible change in color upon the application of an electrical potential. The integration of the chiral allene unit into electrochromic systems can lead to materials where the chiroptical properties, such as circular dichroism (CD) and optical rotation, can be modulated by an external electrical stimulus. While direct research on this compound in this specific context is emerging, the principles are based on the synthesis of conjugated polymers or molecules where the allene's chiral structure is in electronic communication with a redox-active unit.

The design of such systems would involve synthesizing derivatives of this compound functionalized with polymerizable groups or linking them to known electrochromic moieties. The resulting materials could exhibit unique electro-chiroptical switching, where both the color and the chirality of the system are controlled simultaneously.

Redox-Switchable Chiral Chromophores Utilizing Allene Motifs

Redox-switchable chromophores are molecules that change their light-absorbing properties in response to a change in their oxidation state. The introduction of a chiral allene, like this compound, can impart chiroptical switching capabilities to these chromophores. The development of such systems is an active area of research, with the goal of creating materials whose optical properties can be finely tuned.

A review of advanced functional materials highlights the use of enantiopure allenes in the rational design of redox-switchable chiral chromophores chemicalbook.com. The principle relies on the change in the electronic structure of the chromophore upon oxidation or reduction, which in turn affects the chiroptical response of the allene unit. This can lead to significant changes in the CD spectrum, allowing for the development of chiroptical switches.

Role in Asymmetric Catalysis

The axial chirality of this compound and its derivatives makes them excellent candidates for the development of chiral ligands for asymmetric catalysis. These ligands can create a chiral environment around a metal center, enabling the stereoselective synthesis of a wide range of molecules.

Development of Chiral Allene-Based Ligands (e.g., Phosphine-Allene Ligands)

A significant area of research has been the synthesis of phosphine (B1218219) ligands incorporating a chiral allene backbone. These "AllenePhos" ligands have shown great promise in transition metal catalysis nih.gov. The synthesis of these ligands often involves the preparation of a chiral allene precursor, which can be derived from compounds structurally related to this compound. For instance, a flexible synthesis allows for variation in the substituents on the allene and the nature of the phosphine group nih.gov.

These allene-containing phosphines can coordinate to transition metals, and structural analyses have revealed that one of the double bonds of the allene can also coordinate to the metal, leading to bidentate or even tridentate ligands nih.gov. This coordination mode can influence the stereochemical outcome of the catalyzed reaction.

Ligand TypeDescriptionKey Features
AllenePhos Chiral bisphosphine ligands containing an allene backbone.Flexible synthesis, potential for bi- and tridentate coordination. nih.gov
PHOX Ligands Phosphine-oxazoline ligands.A novel perfluoroaryl phosphine has been developed to slow reaction reversibility and enable enantioselective couplings. duke.edu

Enantioselective Catalytic Processes (e.g., Cycloisomerization, Hydroarylation)

Chiral allene-based ligands have been successfully employed in a variety of enantioselective catalytic reactions.

Enantioselective Cycloisomerization: These reactions are powerful tools for the construction of cyclic compounds. While general reviews on enantioselective transition-metal-catalyzed cycloisomerizations exist, the specific application of this compound-derived ligands is a developing field. The principle involves the use of a chiral catalyst to control the stereochemistry of the cyclization process, leading to the formation of one enantiomer of the product in excess.

Enantioselective Hydroarylation: This reaction involves the addition of a C-H bond of an arene across a double or triple bond. Chiral allene-phosphine ligands have been shown to be effective in promoting the asymmetric addition of arylboronic acids to α-keto esters, a type of hydroarylation reaction nih.gov. The rhodium(I) complexes of these ligands catalyze the reaction with high enantioselectivity. The transfer of axial chirality from chiral allenes is also a powerful method for creating central chirality in products of reactions like nickel-catalyzed hydrocyanation rsc.org.

Polymer Chemistry and Allene-Containing Polymers

The unique reactivity of the allene functional group makes this compound an interesting monomer for polymer synthesis. The resulting polymers can possess novel properties due to the incorporation of the rigid and chiral allene unit into the polymer backbone or as a pendant group.

The synthesis of helical polyallenes bearing chiral amide pendants has been reported, where the living polymerization of allene derivatives with an allylnickel complex as a catalyst afforded polymers with controlled molecular weights and narrow molecular weight distributions acs.org. These polymers were found to possess a stable helical conformation with a preferred handedness. This demonstrates the potential for chirality transfer from a chiral allene monomer to the polymer's secondary structure.

While the direct polymerization of this compound is not extensively documented, studies on the polymerization of the closely related 1,1-diphenylethylene (B42955) provide insights into its potential behavior. Anionic polymerization of 1,1-diphenylethylene does not lead to homopolymerization but it can be used to create well-defined block copolymers and other complex polymer architectures.

Polymerization MethodDescriptionPotential with this compound
Anionic Polymerization Chain-growth polymerization initiated by a nucleophile.Unlikely to homopolymerize but could be used for block copolymers and functionalized polymers.
Cationic Polymerization Chain-growth polymerization initiated by an electrophile.Potential for polymerization, but may be prone to side reactions.
Radical Polymerization Chain-growth polymerization initiated by a radical.May lead to polymers, but control over the structure could be challenging.
Transition Metal-Catalyzed Polymerization Polymerization using transition metal complexes as catalysts.Offers potential for controlled polymerization and the synthesis of stereoregular polymers. acs.org

The incorporation of the bulky phenyl groups in this compound would likely influence its polymerization behavior, potentially leading to polymers with high glass transition temperatures and interesting optical properties. Further research into the polymerization of this monomer could open up new avenues for the creation of advanced materials with tailored properties.

Ring-Opening Metathesis Polymerization (ROMP) of Cyclic Allenes

Ring-Opening Metathesis Polymerization (ROMP) is a powerful chain-growth polymerization technique driven by the relief of ring strain in cyclic olefins. wikipedia.org When applied to cyclic allenes, ROMP yields polymers that feature unique allene units integrated directly into the polymer backbone. acs.org This method is typically initiated by well-defined transition metal catalysts, such as Grubbs-type ruthenium complexes. acs.orgchemrxiv.org

The polymerization mechanism is proposed to proceed through the formation of a ruthenium vinylidene intermediate. acs.org The process affords poly(allenamer)s, which are unsaturated, carbon-rich macromolecules. acs.org While this compound is an acyclic allene and thus does not undergo ROMP itself, acyclic 1,3-disubstituted allenes play a crucial role in these polymerization reactions as Chain Transfer Agents (CTAs). acs.orgacs.org The introduction of a CTA like a 1,3-disubstituted allene into the ROMP of a cyclic allene allows for effective control over the molecular weight of the resulting polymer and enables the synthesis of end-functionalized polymers. acs.orgacs.org The molecular weight of the polymer can be tuned by adjusting the monomer-to-CTA feed ratio. acs.org

The table below summarizes representative results from the ROMP of a model cyclic allene, 1,2-cyclononadiene (B72335), highlighting the characteristics of the resulting polymer.

PropertyValue
Monomer 1,2-Cyclononadiene
Catalyst Grubbs Third Generation Catalyst (G3)
Polymer Structure Poly(1) (poly(allenamer))
Number Average Molecular Weight (Mn) 7.0 kDa
Polydispersity Index (Đ) 1.6
Yield 35%
Data derived from the ROMP of 1,2-cyclononadiene as described in the literature. acs.org

Synthesis of Conjugated Polymers Incorporating Allenic Backbones

The incorporation of allene units into the main chain of conjugated polymers is a strategy to create materials with novel chiroptical and electronic properties. The rigid and linear geometry of the allene unit can influence the conformation and packing of polymer chains, affecting their bulk material properties. This compound, specifically its derivatives, has been successfully used as a building block for such polymers.

One notable example involves the synthesis of a polymer incorporating a 1,3-diphenylallene unit anchored to tetrathiafulvalene (B1198394) (TTF), a well-known organic donor. beilstein-journals.org In this research, a novel monomer based on the chiral 1,3-diphenylallene framework was synthesized and subsequently polymerized. The elongation of the chiral main chain was achieved through a direct C–H activation polymerization of the TTF units. beilstein-journals.org

The resulting polymer, (R)-PTDPA, possesses a π-conjugated backbone that includes the chiral allene moiety. This incorporation imparts significant chiroptical properties to the material, with the polymer exhibiting a characteristic Cotton effect in its Electronic Circular Dichroism (ECD) spectrum that reflects the chirality of the allene unit. beilstein-journals.org A key finding was that the 1,3-diphenylallene framework provided a configurationally stable chiral source for the polymer, which did not undergo racemization under daylight. beilstein-journals.org The electrochemical properties of the polymer were also investigated, demonstrating that the TTF units within the polymer backbone could be oxidized. beilstein-journals.org

The table below details the properties of the monomer and the resulting polymer.

CompoundAbsorption Max (λmax, nm)Oxidation Potentials (V vs. Fc/Fc+)
Monomer (3) 316, 4600.44, 0.81
Polymer (PTDPA) 3210.47, 0.85
Data for the 1,3-diphenylallene-anchored tetrathiafulvalene monomer (3) and its polymer (PTDPA). beilstein-journals.org

Future Directions and Emerging Research Avenues

Exploration of Novel Synthetic Methodologies and Cascade Reactions

While classical methods for synthesizing allenes exist, the future lies in developing more efficient, atom-economical, and versatile protocols. Modern organometallic chemistry offers a fertile ground for innovation. Inspired by recent breakthroughs in allene (B1206475) synthesis, researchers are exploring one-pot procedures using catalysts like zinc iodide (ZnI₂) with terminal alkynes and aldehydes, which proceed through propargylic amine intermediates. organic-chemistry.org The development of copper-catalyzed methods for preparing 1,3-disubstituted and terminal allenes also provides a blueprint for new approaches. organic-chemistry.org For a molecule like 1,1-diphenylallene, this could translate to novel C-H activation or cross-coupling strategies that bypass multi-step classical syntheses.

A particularly exciting frontier is the design of cascade reactions, where multiple chemical bonds are formed in a single, orchestrated sequence from one set of reagents and conditions. baranlab.orgub.edu Research on benzannulated enyne-allenes has shown they can undergo radical cascade cyclizations to produce highly complex and unexpected polycyclic structures, such as twisted bifluorenylidenes, in a process that even involves the cleavage of a benzene (B151609) ring. nih.gov Another powerful concept is the diene-transmissive Diels-Alder reaction, where a molecule like 1,1-divinylallene can undergo a triple cycloaddition in a single step to rapidly build a fused tricyclic framework. researchgate.netanu.edu.au Future work could involve designing functionalized (1-Phenyl-1,2-propadienyl)benzene derivatives that are primed to participate in such programmed cascades, enabling the rapid assembly of complex molecular architectures.

Table 1: Comparison of Classical and Hypothetical Novel Synthesis for 1,1-Diphenylallene
ParameterClassical Method (e.g., Dehydrohalogenation)Hypothetical Novel Method (e.g., Catalytic Cascade)
Starting MaterialsMulti-step synthesis from benzophenone (B1666685) or similar precursors.Readily available bulk chemicals (e.g., benzene, a propargyl source).
Key TransformationElimination reaction using a strong base.Metal-catalyzed C-H activation and annulation cascade.
Atom EconomyModerate; produces stoichiometric salt waste.High; minimizes waste by incorporating most atoms into the product.
Reaction StepsMultiple discrete steps for precursor synthesis and final elimination.Single pot, one-step transformation.
Potential AdvantagesWell-established and reliable.Increased efficiency, reduced waste, potential for diversification.

Investigation of Undiscovered Reactivity Modes and Mechanistic Pathways

Allenes possess a rich and varied reactivity, participating in cycloadditions as both a 2π and 4π component. wikipedia.org While reactions like the Diels-Alder ([4+2]) and [2+2] cycloadditions are known, deeper mechanistic questions remain. wikipedia.orglibretexts.org For instance, the cycloaddition of allene with benzene is a complex process. Computational studies have revealed that the reaction can proceed through either a concerted mechanism or a stepwise radical pathway, with two separate transition states, favoring the concerted route. nih.gov The potential for such mechanistic duality in the reactions of 1,1-diphenylallene is a key area for future investigation.

Another major class of reactions involves 1,3-dipolar cycloadditions to form five-membered heterocyclic rings. nih.govorganic-chemistry.orgwikipedia.org The regioselectivity and reactivity in these transformations are governed by subtle electronic and steric factors that are ripe for exploration. Future research will likely focus on uncovering entirely new reactivity modes, potentially initiated by photochemistry, electrochemistry, or single-electron transfer (SET) processes. The development of palladium-catalyzed difunctionalization reactions, where two different functional groups are added across a double bond, offers a template for new transformations of the allene core. nih.gov Probing the reaction of 1,1-diphenylallene with novel radical species or under transition-metal catalysis could unlock pathways to previously inaccessible molecular scaffolds.

Table 2: Potential Undiscovered Reactivity Modes for this compound
Reactivity ModeHypothetical Reaction Partner(s)Potential Product ClassMechanistic Question
Photochemical [2+2] CycloadditionElectron-deficient alkene + UV lightSubstituted methylenecyclobutanesDoes the reaction proceed via a triplet or singlet excited state?
Palladium-Catalyzed AminohalogenationAryl amine, CuX₂ oxidant, Pd(II) catalystVicinally functionalized allyl aminesDoes the mechanism involve an initial aminopalladation or halopalladation? nih.gov
Radical-Initiated Cascade CyclizationDi-tert-butyl peroxide (initiator)Polycyclic aromatic hydrocarbons (PAHs) via intramolecular cyclizationCan the reaction be controlled to favor specific cyclization pathways?
1,3-Dipolar Cycloaddition with NitronesN-Benzyl-C-phenylnitroneSubstituted isoxazolidinesWhat is the regiochemical preference and can it be controlled by substituents?

Development of Advanced Functional Materials with Tunable Chiroptical Properties

Perhaps the most promising future direction for 1,1-diphenylallene is in materials science. While the parent molecule is achiral, allenes substituted with two different groups on each terminal carbon exhibit axial chirality. wikipedia.orgmasterorganicchemistry.com This makes the diphenylallene framework an ideal scaffold for constructing chiral materials.

Groundbreaking work has demonstrated the synthesis of a tetrathiafulvalene (B1198394) (TTF) dimer bridged by a chiral 1,3-diphenylallene core. beilstein-journals.org This molecule and a subsequent polymer derived from it (PTDPA) were shown to be configurationally stable and possess strong chiroptical properties, as evidenced by their electronic circular dichroism (ECD) spectra. beilstein-journals.org This research provides a clear proof-of-concept for using the diphenylallene unit as a reliable, non-racemizing chiral building block. Future work will undoubtedly explore incorporating other functional chromophores or redox-active units onto this chiral backbone to create materials for optical devices that interact with polarized light. nih.gov

Furthermore, the rigid and bulky nature of the 1,1-diphenylallene unit can be exploited in polymer chemistry. Drawing inspiration from the use of the related molecule 1,1-diphenylethylene (B42955) in living anionic polymerization to create complex macromolecular architectures like star-shaped and dendrimer-like polymers, the allene core could be used to impart unique physical properties. researchgate.net Incorporating it into polymer backbones could lead to materials with high thermal stability, specific refractive indices, and novel morphologies for applications in advanced plastics and organic electronics.

Computational Design and Prediction of Novel Allene Reactivity and Catalytic Activity

The advancement of computational chemistry provides powerful tools to guide and accelerate experimental research. For 1,1-diphenylallene, in silico studies are crucial for predicting its behavior and designing new experiments. Density Functional Theory (DFT) is routinely used to map potential energy surfaces, calculate the energies of transition states, and elucidate complex reaction mechanisms. nih.govnih.gov For example, DFT calculations combined with the Activation Strain Model have been used to explain the reactivity and selectivity of 1,3-dipolar cycloadditions involving allenes, attributing rate enhancements in cyclic allenes to stronger orbital interactions rather than simply strain release. nih.gov

More advanced computational methods can provide even deeper insights. High-level theories like CCSD(T) combined with Rice-Ramsperger-Kassel-Marcus (RRKM) Master Equation calculations can predict temperature- and pressure-dependent reaction rates and product branching ratios for complex gas-phase reactions, such as those involved in combustion and astrochemistry. rsc.org Multiconfigurational methods like CASSCF are essential for accurately describing reactions that proceed through diradical intermediates or involve complex electronic states, such as the Diels-Alder reaction between allene and benzene. nih.gov

Looking forward, these computational tools can be used not just to explain observed reactivity but to predict new phenomena. Researchers can computationally screen libraries of potential catalysts for reactions involving 1,1-diphenylallene or design derivatives with tailored electronic properties to favor a desired reaction pathway. The rise of machine learning in chemistry also presents an exciting opportunity to develop predictive models for allene reactivity based on large datasets of calculated and experimental results. researchgate.net

Table 3: Application of Computational Tools in this compound Research
Computational ToolSpecific ApplicationResearch Question AddressedRelevant Finding in Related Systems
Density Functional Theory (DFT)Mapping reaction pathways for cycloadditions.What is the preferred regio- and stereochemical outcome?Revealed that cycloaddition reactivity is controlled by orbital interactions and geometric predistortion. nih.gov
CASSCF/CASPT2Investigating concerted vs. stepwise radical mechanisms.Does the reaction proceed through a diradical intermediate?Identified separate transition states for concerted and stepwise pathways in the allene/benzene Diels-Alder reaction. nih.gov
RRKM-Master EquationCalculating pressure/temperature-dependent rate constants.How will the reaction behave under combustion or atmospheric conditions?Generated rate expressions for key reaction channels in the formation of polycyclic aromatics. rsc.org
Machine Learning (Future)Predicting reactivity or properties of new derivatives.Which substituent pattern will maximize chiroptical response or catalytic activity?Used to successfully predict catalytic activities of transition metal complexes.

Q & A

Basic Research Questions

Q. What spectroscopic methods are optimal for characterizing the structural and electronic properties of (1-Phenyl-1,2-propadienyl)benzene?

  • Methodological Answer : UV-Vis spectroscopy is critical for analyzing conjugation effects. Substituents like phenyl groups induce bathochromic shifts in absorbance maxima. For example, replacing acetylacetone with 1-phenyl-1,3-butanedione shifts λmax from 407 nm to 414 nm due to extended π-conjugation . NMR (1H/13C) confirms substituent positions, while FT-IR detects hydrogen-bonding interactions. High-resolution mass spectrometry (HRMS) validates molecular weight, especially for halogenated derivatives .

Q. What synthetic strategies ensure high regioselectivity in the preparation of this compound derivatives?

  • Methodological Answer : Palladium-catalyzed cross-coupling (e.g., Sonogashira or Suzuki-Miyaura) between terminal alkynes and aryl halides achieves controlled allene formation. For example, coupling 1-bromo-2-phenylacetylene with phenylboronic acid under Suzuki conditions yields >85% purity. Ligand systems (e.g., PCy3) reduce homocoupling byproducts, while solvent polarity (DMF vs. THF) and temperature gradients (80–120°C) enhance regioselectivity .

Advanced Research Questions

Q. How can contradictory data regarding the thermal stability of this compound-based polymers be reconciled?

  • Methodological Answer : Contradictions often arise from differing polymerization initiators (e.g., Bu2Sn vs. Ti-based) and characterization methods. Thermogravimetric analysis (TGA) under inert vs. oxidative atmospheres reveals decomposition pathways. Sn-initiated polymers show 15% higher char yield at 600°C. Pair differential scanning calorimetry (DSC) with in situ FT-IR to correlate glass transitions (Tg 120–150°C) with backbone degradation. Statistical analysis (ANOVA) of multiple batches identifies outliers caused by residual catalyst impurities .

Q. What experimental approaches minimize interference from volatile organic compounds (VOCs) in chemosensors utilizing this compound derivatives?

  • Methodological Answer : Functionalizing the β-diketone core with electron-withdrawing groups (–NO2, –CF3) enhances selectivity for aldehydes over alcohols/ketones. For example, 1-phenyl-1,3-butanedione sensors showed <5% response to 2000 ppm ethanol/acetone but 98% response to 50 ppb formaldehyde . Dual-wavelength correction (e.g., 424 nm analyte peak vs. 500 nm reference) nullifies interference from NO2/O3. Portable devices with microfluidic VOC filters achieve LDLs of 3.5 ppb FA in complex matrices .

Table 1: Substituent Effects on Sensor Performance

Derivativeλmax Shift (nm)Response TimeInterference Tolerance
Acetylacetone340 → 407<8 hoursLow (SO2 sensitive)
1-Phenyl-1,3-butanedione370 → 414>24 hoursHigh (VOC resistant)
1,3-Diphenyl-1,3-propanedione400 → 424N/AModerate

Q. What methodologies improve enantioselective separation of chiral intermediates using this compound-functionalized MOFs?

  • Methodological Answer : Mixed-ligand MOFs combining 1,3,5-triimidazolebenzene and carboxylate linkers create chiral pockets for substrate discrimination. Cd-based frameworks achieved 34.8% enantiomeric excess (ee) for methyl lactate via size-exclusion and π-π interactions . Tuning pore geometry (e.g., ladder-like channels vs. cages) increases ee to 67.44% for bulky diols. In situ circular dichroism monitors adsorption kinetics, revealing that proline-functionalized ligands enhance hydrogen-bonding selectivity .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.